

In-Depth Technical Guide: (S,R)-S63845 Binding Affinity to Human MCL1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective MCL1 inhibitor, **(S,R)-S63845**, to its human target, Myeloid Cell Leukemia 1 (MCL1). This document details the quantitative binding data, the experimental methodologies used for its determination, and the signaling pathway context of this interaction.

Quantitative Binding Affinity Data

(S,R)-S63845 is a potent and highly selective inhibitor of human MCL1.[1] Its binding affinity has been characterized by multiple biophysical and biochemical assays, which consistently demonstrate a high affinity for its target. The key binding parameters are summarized in the table below.

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	0.19 nM	Surface Plasmon Resonance (SPR)	[1][2][3]
Inhibition Constant (Ki)	< 1.2 nM	Biochemical Assays	[1]
Cellular IC50 (MCL1- dependent cells)	< 0.1 μM to < 1 μM	Cell Viability Assays	



(S,R)-S63845 exhibits remarkable selectivity for MCL1, with no significant binding to other BCL-2 family members like BCL-2 or BCL-XL. This high affinity and selectivity are attributed to its specific interaction with the BH3-binding groove of MCL1.

Experimental Protocols

The determination of the binding affinity of **(S,R)-S63845** to human MCL1 relies on robust biophysical techniques. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. The following protocol outlines a typical SPR experiment for characterizing the binding of a small molecule inhibitor like **(S,R)-S63845** to a protein target.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the (S,R)-S63845 and human MCL1 interaction.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human MCL1 protein
- (S,R)-S63845
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- Protein Immobilization:
 - Equilibrate the sensor chip with running buffer.



- Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
- Inject the recombinant human MCL1 protein diluted in immobilization buffer. The protein will covalently bind to the activated surface.
- Deactivate any remaining active esters by injecting ethanolamine.
- A reference flow cell should be prepared similarly but without the protein to subtract nonspecific binding.

Binding Analysis:

- Prepare a series of dilutions of (S,R)-S63845 in running buffer.
- Inject the different concentrations of (S,R)-S63845 over the sensor surface at a constant flow rate. This is the association phase.
- After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor. This is the dissociation phase.
- Between each concentration, regenerate the sensor surface using a suitable regeneration solution to remove the bound inhibitor.

Data Analysis:

- The sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
- The association and dissociation rates (ka and kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
- The dissociation constant (Kd) is calculated as the ratio of kd to ka.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner.



Objective: To determine the inhibition constant (Ki) of **(S,R)-S63845** for the MCL1 interaction in a competitive binding format.

Materials:

- Fluorescence polarization plate reader
- Black, low-binding microplates
- Recombinant human MCL1 protein
- Fluorescently labeled BH3 peptide (tracer) that binds to MCL1
- (S,R)-S63845
- Assay buffer (e.g., PBS with 0.01% Tween-20)

Procedure:

- Assay Setup:
 - In a microplate, add a fixed concentration of the fluorescently labeled BH3 peptide and recombinant human MCL1 protein. The protein concentration should be in the range of the Kd of the tracer-protein interaction.
 - Prepare a serial dilution of (S,R)-S63845.
 - Add the different concentrations of (S,R)-S63845 to the wells containing the protein and tracer.
 - Include control wells with only the tracer (for minimum polarization) and wells with the tracer and protein but no inhibitor (for maximum polarization).
- Incubation and Measurement:
 - Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.



 Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

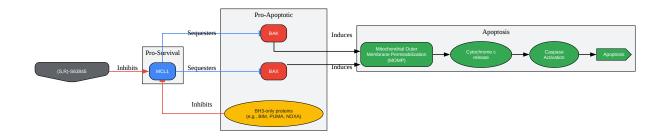
Data Analysis:

- The polarization values are plotted against the logarithm of the inhibitor concentration.
- The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.
- The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its Kd for the protein.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the MCL1 signaling pathway in apoptosis and a typical experimental workflow for assessing the on-target activity of **(S,R)-S63845**.

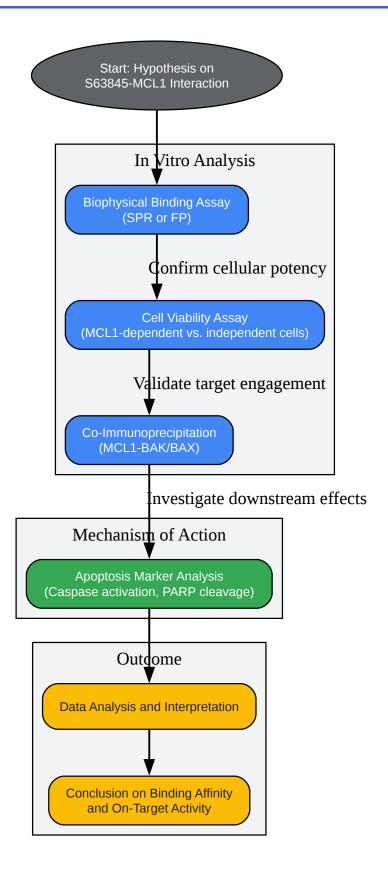




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Caption: MCL1-Mediated Apoptosis Pathway and Inhibition by (S,R)-S63845.





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Caption: Experimental Workflow for Characterizing (S,R)-S63845 Activity.



Conclusion

(S,R)-S63845 is a highly potent and selective small molecule inhibitor of human MCL1, binding with sub-nanomolar affinity. The robust biophysical and biochemical data, obtained through well-defined experimental protocols such as SPR and FP, confirm its on-target activity. By disrupting the MCL1-mediated sequestration of pro-apoptotic proteins BAK and BAX, **(S,R)-S63845** effectively induces the intrinsic apoptotic pathway in MCL1-dependent cancer cells. This makes it a valuable tool for research and a promising candidate for further drug development.

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